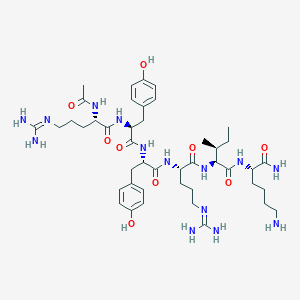
Ac-RYYRIK-NH2
説明
Ac-RYYRIK-NH2 is a synthetic peptide that has been developed for use in scientific research. This peptide is a modified version of the naturally occurring peptide, RYYRIK-NH2, which is found in the brain of mammals. This compound has been used in a variety of scientific research applications, including in vitro and in vivo experiments.
科学的研究の応用
ORL1 ノシセプチン受容体のアンタゴニスト
“Ac-RYYRIK-NH2”は、ORL1ノシセプチン受容体の潜在的なアンタゴニストプローブとして同定されています . この受容体は、17量体のペプチドであるノシセプチン内因性リガンドです。 ORL1受容体のアンタゴニストは、鎮痛薬および抗神経障害薬として臨床的に使用される可能性があります .
受容体結合アッセイ
“this compound”は、受容体結合アッセイで使用されています。 解離定数が1.21±0.03nMで、90%以上の特異的結合を示しています . ノシセプチンと受容体結合部位を共有していますが、それぞれ別々の特異的な結合部位も持っています .
生体内アゴニスト特性
in vitroでのアンタゴニスト特性にもかかわらず、“this compound”は、生体内で強力なアゴニスト特性を示し、マウスの運動活動を抑制します .
ORL1への結合のための構造的要件
“this compound”は、ノシセプチン受容体ORL1への結合のための構造的要件を明確にするために、体系的な構造活性相関研究で使用されています .
創薬における潜在的な利用
“this compound”の受容体結合特性に関する情報は、特に鎮痛薬や抗神経障害薬の開発において、合理的な創薬にとって非常に重要です .
作用機序
Target of Action
Ac-RYYRIK-NH2 is a potent and partial agonist on ORL1 (opioid receptor-like 1) transfected in CHO cells . It behaves as an endogenous ligand of ORL1 . The ORL1 receptor is a G protein-coupled receptor involved in the regulation of pain and mood .
Mode of Action
This compound acts as a specific antagonist for the activation of G protein . It competitively antagonizes the stimulation of [35S]-GTPgS binding to G proteins by nociceptin/orphanin FQ (noc/OFQ) in membranes and sections of rat brain . This suggests that this compound can inhibit the biological activities of nociceptin, a hyperalgesic neuropeptide .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the interaction with the ORL1 receptor and the subsequent inhibition of G protein activation . This interaction disrupts the nociceptin-stimulated GTP binding in rat brain . .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of nociceptin-stimulated GTP binding in rat brain . This results in the antagonism of the chronotropic effect of nociceptin on rat cardiomyocytes . This compound displays potent agonist properties in vivo, inhibiting locomotor activity in mice .
生化学分析
Biochemical Properties
Ac-RYYRIK-NH2 plays a significant role in biochemical reactions by interacting with the NOP receptor. This interaction is crucial for modulating the effects of nociceptin, a neuropeptide involved in pain perception and other physiological processes. This compound antagonizes nociceptin-stimulated GTP binding in rat brain preparations and the chronotropic effect of nociceptin on rat cardiomyocytes . Additionally, it displays potent agonist properties in vivo, inhibiting locomotor activity in mice . The peptide’s high affinity for the NOP receptor (K_i = 1.5 nM) underscores its potential as a therapeutic agent .
Cellular Effects
This compound influences various cellular processes by modulating the activity of the NOP receptor. In neuronal cells, it can inhibit nociceptin-induced signaling pathways, thereby reducing pain perception . In cardiomyocytes, this compound antagonizes the chronotropic effects of nociceptin, which can impact heart rate and cardiac function . The compound’s ability to inhibit locomotor activity in mice suggests its potential effects on motor neurons and related pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the NOP receptor, a G protein-coupled receptor. This binding inhibits the activation of G proteins and the subsequent signaling cascade initiated by nociceptin . The N-terminal acetyl group and the C-terminal amide group of this compound are crucial for its binding affinity and specificity . The peptide’s interaction with the NOP receptor differs from that of nociceptin, suggesting a unique mode of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is stable when desiccated and stored at -20°C In vivo studies have shown that the compound can inhibit locomotor activity in mice, indicating sustained biological activity .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively antagonizes nociceptin-induced responses without significant adverse effects . Higher doses may lead to toxic effects or diminished efficacy due to receptor desensitization. Detailed studies on dosage thresholds and toxicology are essential for determining the therapeutic window of this compound .
Metabolic Pathways
This compound is involved in metabolic pathways related to nociceptin signaling. The compound interacts with enzymes and cofactors that modulate the activity of the NOP receptor. These interactions can influence metabolic flux and the levels of metabolites associated with nociceptin signaling
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound at target sites, such as neuronal and cardiac tissues . The transport mechanisms and distribution patterns of this compound are critical for its therapeutic efficacy and safety.
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its biological effects. The peptide’s targeting signals and post-translational modifications direct it to compartments such as the plasma membrane, where the NOP receptor is located . The subcellular localization of this compound is essential for its interaction with the NOP receptor and the modulation of nociceptin signaling.
特性
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-6-aminohexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H70N14O9/c1-4-25(2)36(42(67)54-31(37(46)62)9-5-6-20-45)58-39(64)33(11-8-22-52-44(49)50)55-40(65)34(23-27-12-16-29(60)17-13-27)57-41(66)35(24-28-14-18-30(61)19-15-28)56-38(63)32(53-26(3)59)10-7-21-51-43(47)48/h12-19,25,31-36,60-61H,4-11,20-24,45H2,1-3H3,(H2,46,62)(H,53,59)(H,54,67)(H,55,65)(H,56,63)(H,57,66)(H,58,64)(H4,47,48,51)(H4,49,50,52)/t25-,31-,32-,33-,34-,35-,36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBBVZGQADABSU-RERZDIOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H70N14O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
939.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




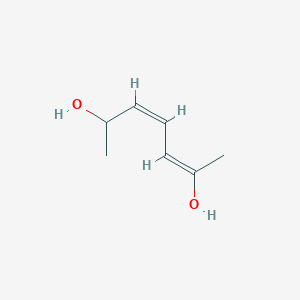

![2-(1H-Benzo[d]imidazol-6-yl)ethanamine](/img/structure/B13045.png)

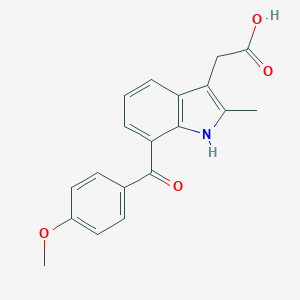

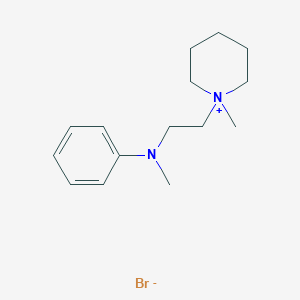


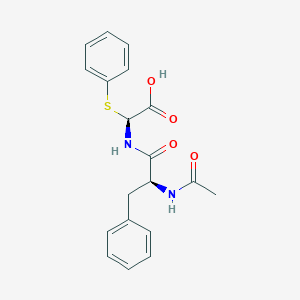
![2-Amino-5-nitro-4-[p-(1,1,3,3-tetramethylbutyl)phenoxy]phenol](/img/structure/B13068.png)
![Thiazolo[4,5-b]pyridin-2(3H)-one, 7-methoxy-, hydrazone (9CI)](/img/structure/B13073.png)
![[Hydroxy(methanesulfonyloxy)iodo]benzene](/img/structure/B13074.png)